(S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid

CAS No.: 31461-61-7

Cat. No.: VC2315188

Molecular Formula: C19H27N3O6

Molecular Weight: 393.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 31461-61-7 |

|---|---|

| Molecular Formula | C19H27N3O6 |

| Molecular Weight | 393.4 g/mol |

| IUPAC Name | (4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

| Standard InChI | InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1 |

| Standard InChI Key | FVGOGEGGQLNZGH-DZKIICNBSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

| SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

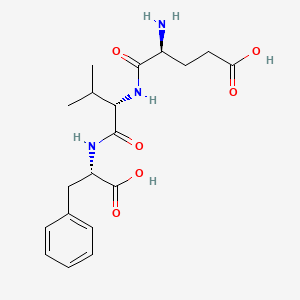

The compound (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid features three amino acid residues linked through peptide bonds. The structure includes:

-

An N-terminal glutamic acid residue

-

A central valine residue

-

A C-terminal phenylalanine residue

The molecule contains three chiral centers, all with S-configuration, which is critical for its biological recognition and activity. The phenyl group from the phenylalanine residue provides a hydrophobic region, while the carboxylic acid groups from glutamic acid and the C-terminus contribute hydrophilic properties, resulting in an amphipathic molecule .

Physical and Chemical Properties

The key properties of this compound are summarized in Table 1:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C19H27N3O6 | |

| Molecular Weight | 393.4 g/mol | |

| Physical State | Solid | |

| Solubility | Water-soluble | |

| CAS Number | 31461-61-7 | |

| MDL Number | MFCD00056717 | |

| InChI Key | FVGOGEGGQLNZGH-DZKIICNBSA-N | |

| SMILES | CC(C)C@@HNC(=O)C@HN |

The compound possesses multiple functional groups that enable various chemical interactions:

-

Three carboxylic acid groups that can participate in hydrogen bonding and acid-base reactions

-

Two amide bonds that can act as both hydrogen bond donors and acceptors

-

An aromatic ring system from the phenylalanine residue that can engage in π-π interactions

-

A primary amine group from the glutamic acid side chain

Nomenclature and Synonyms

Systematic Nomenclature

The full systematic IUPAC name of the compound is (S)-4-Amino-5-(((S)-1-(((S)-1-carboxy-2-phenylethyl)amino)-3-methyl-1-oxobutan-2-yl)amino)-5-oxopentanoic acid. This name describes the specific stereochemistry and structural arrangement of the molecule .

Common Names and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogues, as shown in Table 2:

| Synonym | Reference |

|---|---|

| Glu-Val-Phe | |

| H-GLU-VAL-PHE-OH | |

| Glutamyl-valyl-phenylalanine | |

| L-Glutamyl-L-valyl-L-phenylalanine | |

| L-Phenylalanine, N-(N-L-alpha-glutamyl-L-valyl)- | |

| EVF (three-letter amino acid code) |

The abbreviated form "Glu-Val-Phe" follows standard peptide nomenclature, where the three constituent amino acids are represented by their three-letter codes in sequence from N-terminus to C-terminus .

Biological Function and Activity

Enzymatic Interactions

One of the significant biological roles of Glu-Val-Phe involves its interaction with γ-Glutamyl Transpeptidases (γGTases). These enzymes catalyze the transfer of the γ-glutamyl moiety from substrates like Glu-Val-Phe to acceptor molecules. In a study examining purified γGTases from tomato, Glu-Val-Phe showed substantial activity as a substrate for these enzymes .

Table 3 presents data on the relative interaction of Glu-Val-Phe with two γGTase isoforms from tomato:

| Substrate | Relative Activity with γGTase I (%) | Relative Activity with γGTase II (%) |

|---|---|---|

| Glu-Val-Phe | 92 ± 7 | 69 ± 10 |

| Glu-Glu | 84 ± 6 | 41 ± 5 |

| Cys-Gly | 41 ± 5 | 39 ± 7 |

| Glu-Ala | 9 ± 3 | 5 ± 2 |

Data from Table VI in reference

The data reveals that Glu-Val-Phe exhibits high relative activity with both γGTase isoforms, with particularly strong interaction with γGTase I (92% relative activity). This suggests that Glu-Val-Phe may serve as a preferred substrate for these enzymes in biological systems, potentially playing a role in glutathione metabolism and amino acid transport processes .

Metabolic Significance

As a tripeptide containing phenylalanine, Glu-Val-Phe's metabolism may be influenced by the properties of its constituent amino acids. Phenylalanine, an essential amino acid, serves as a precursor for tyrosine and subsequently for neurotransmitters like dopamine, norepinephrine, and epinephrine . The presence of phenylalanine in Glu-Val-Phe suggests potential connections to these metabolic pathways, though direct evidence for such connections requires further investigation.

Synthesis and Production Methods

Chemical Synthesis

Research Applications

Enzymatic Studies

Glu-Val-Phe has served as an important substrate in enzymatic studies, particularly those focusing on γ-Glutamyl Transpeptidases. Research has demonstrated its utility in characterizing the substrate specificity and catalytic properties of these enzymes across different biological sources . The compound's interaction with γGTases has provided insights into the structural requirements for enzyme-substrate recognition and the mechanisms of γ-glutamyl transfer reactions.

Biochemical and Structural Investigations

As a well-defined tripeptide with specific stereochemistry, Glu-Val-Phe has applications in biochemical and structural studies. Its defined three-dimensional structure makes it valuable for investigating peptide-receptor interactions, conformational analysis, and structure-activity relationships. These investigations contribute to our understanding of peptide recognition mechanisms in biological systems.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents the most common analytical method for detection and quantification of Glu-Val-Phe. Reversed-phase HPLC using C18 columns and UV detection at wavelengths around 214-220 nm (for peptide bond absorption) or 254-280 nm (for phenylalanine aromatic absorption) provides efficient separation and detection.

Mass Spectrometry

Mass spectrometry offers a powerful tool for Glu-Val-Phe identification and structural confirmation. The molecular weight of 393.4 g/mol serves as a primary identifier in mass spectrometric analysis. Tandem mass spectrometry (MS/MS) can provide additional structural information through fragmentation patterns, allowing confirmation of the amino acid sequence and identification of potential modifications.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about Glu-Val-Phe. The aromatic protons from the phenylalanine residue (δ ~7.2-7.4 ppm), the α-protons from each amino acid residue, and the distinctive chemical shifts of the isopropyl group from valine offer characteristic signals for structural elucidation and purity assessment.

Future Research Directions

Structure-Activity Relationship Studies

Further research on structure-activity relationships of Glu-Val-Phe derivatives could reveal important insights about the structural requirements for biological activity. Systematic modifications of side chains, backbone conformations, and stereochemistry would contribute to understanding the molecular determinants of biological recognition and function.

Expanded Biological Investigations

The high activity of Glu-Val-Phe as a substrate for γGTases suggests potential roles in biological systems that warrant further investigation. Future studies might explore:

-

Physiological roles in glutathione metabolism

-

Potential signaling functions

-

Interactions with other enzymatic systems

-

Presence and concentration in various biological tissues and fluids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume